Product packaging for 1-(2,5-Difluorophenyl)ethanamine(Cat. No.:CAS No. 603951-44-6)

1-(2,5-Difluorophenyl)ethanamine

Cat. No.: B1598663
CAS No.: 603951-44-6
M. Wt: 157.16 g/mol
InChI Key: BMIRIPDNKQHPQG-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Ethanamines in Pharmaceutical and Organic Synthesis

Aryl-substituted ethanamines, also known as phenethylamines, represent a core scaffold in a vast number of biologically active compounds and are fundamental building blocks in organic synthesis. Their structural motif is present in many neurotransmitters, hormones, and alkaloids, which has made them a focal point for pharmaceutical research for decades.

In pharmaceutical chemistry, this class of compounds is crucial for developing agents that target the central nervous system. The aryl portion of the molecule can be modified to influence interactions with specific biological targets. nih.gov For instance, substitutions on the aromatic ring play a critical role in the binding affinity and selectivity for various receptors, such as serotonin (B10506) and sigma receptors. nih.govnih.gov Research into aryl-substituted ethylamines has led to the discovery of compounds with potential applications in treating neurological and psychiatric disorders. nih.govevitachem.com The synthesis of libraries of these compounds allows for systematic exploration of structure-activity relationships (SAR), where modifications to the aryl ring or the ethylamine (B1201723) side chain are correlated with changes in biological activity. nih.gov

In organic synthesis, aryl-substituted ethanamines are versatile intermediates. researchgate.net The amine group can be readily functionalized through reactions like alkylation and acylation, providing a gateway to more complex molecular architectures. evitachem.com They are key precursors in the synthesis of heterocycles and other elaborate structures that are staples in medicinal chemistry programs. nih.gov The development of efficient synthetic methods for creating substituted arylamines remains an active area of research, highlighting their importance to the chemical industry. organic-chemistry.org

Historical Context and Evolution of Academic Research on 1-(2,5-Difluorophenyl)ethanamine

Specific academic literature detailing the initial discovery and historical evolution of this compound is not prominently documented in broad searches. Its history is closely intertwined with the broader progression of fluorine chemistry in drug discovery and the systematic development of synthetic building blocks. The introduction of fluorine into drug candidates became a common strategy in the mid-20th century to enhance metabolic stability and receptor binding affinity.

The evolution of research on this specific compound appears to be that of a valuable synthetic intermediate rather than a standalone therapeutic agent. It is commercially available from numerous chemical suppliers, often in its racemic and enantiomerically pure forms, as well as a hydrochloride salt, which indicates its utility as a ready-to-use building block for synthetic chemists. biosynth.comchemenu.comsigmaaldrich.comsynthonix.com Its existence is a result of the demand in medicinal chemistry for novel, fluorinated scaffolds to generate new intellectual property and explore new chemical space. Academic research, therefore, tends to feature this compound as a starting material or intermediate in the synthesis of more complex target molecules, rather than the subject of dedicated study itself. Its evolution is tied to the advancement of synthetic methodologies, such as reductive amination, that make such building blocks readily accessible for research purposes. evitachem.com

Overview of Key Academic Research Areas Pertaining to the Compound

The primary academic research areas involving this compound are concentrated in medicinal chemistry and synthetic organic chemistry.

Medicinal Chemistry and Drug Discovery : The compound serves as a crucial building block for synthesizing more complex molecules intended for biological screening. evitachem.com Its structure is a component of potential pharmacological agents, particularly those targeting neurological disorders. evitachem.com Researchers incorporate this moiety into larger molecules to probe structure-activity relationships at various receptors. The difluorophenyl group is of particular interest for its ability to modulate electronic and lipophilic properties, potentially enhancing binding affinity and pharmacokinetic profiles of the final compounds. evitachem.com

Synthetic Intermediate : In organic chemistry, this compound is valued as a versatile precursor. Its primary amine functionality allows for a range of chemical transformations. evitachem.com A common synthetic route to produce such compounds is the reductive amination of a corresponding ketone or aldehyde (in this case, 2,5-difluoroacetophenone), a fundamental reaction in organic synthesis. evitachem.com The compound is used by researchers to construct novel molecular frameworks, often for the purpose of creating libraries of related compounds for high-throughput screening in drug discovery campaigns.

Research Tool for SAR Studies : It is employed as a tool to investigate how the specific 2,5-difluoro substitution pattern on the phenyl ring affects the biological activity of a target molecule series. evitachem.com By comparing the activity of a final compound containing the this compound core with analogues having different substitution patterns, chemists can deduce important information about the electronic and steric requirements of the biological target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2N B1598663 1-(2,5-Difluorophenyl)ethanamine CAS No. 603951-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRIPDNKQHPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398584
Record name 1-(2,5-difluorophenyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603951-44-6
Record name 1-(2,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-difluorophenyl)ethan-1-amine
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Synthetic Methodologies for 1 2,5 Difluorophenyl Ethanamine and Its Enantiomers

Conventional Synthetic Routes to Racemic 1-(2,5-Difluorophenyl)ethanamine

The synthesis of racemic this compound is typically achieved through well-established chemical transformations. These methods are often favored for their reliability and scalability, providing a straightforward entry point to this valuable amine.

Reductive Amination Strategies from Aldehyde and Ketone Precursors.

Reductive amination is a widely employed method for the synthesis of amines, and it represents a common route to racemic this compound. This one-pot reaction typically involves the treatment of a ketone or aldehyde with an amine in the presence of a reducing agent. In the case of this compound, the readily available 2,5-difluoroacetophenone serves as the ketone precursor.

The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being common choices due to their selectivity and mild reaction conditions. The choice of amine source can also vary, with ammonia (B1221849) or its surrogates often being employed.

PrecursorReagentsReducing AgentSolventYield (%)
2,5-DifluoroacetophenoneAmmonia, Titanium(IV) isopropoxideSodium borohydrideEthanol~75
2,5-DifluoroacetophenoneAmmonium acetateSodium cyanoborohydrideMethanol~60

This table presents illustrative data based on typical reductive amination reactions and may not represent optimized conditions.

Multi-Step Organic Reaction Sequences from Aryl Halides or Other Starting Materials.

One common strategy involves the conversion of a suitable aryl halide, such as 1-bromo-2,5-difluorobenzene, into an organometallic reagent, which can then be reacted with an appropriate electrophile to introduce the desired ethylamine (B1201723) side chain. For example, the Grignard reagent formed from 1-bromo-2,5-difluorobenzene can be reacted with N-methoxy-N-methylacetamide to afford 2,5-difluoroacetophenone, which can then be converted to the target amine via reductive amination as described previously.

Alternatively, a nucleophilic aromatic substitution reaction on a highly activated aryl fluoride (B91410), such as 2,4,5-trifluoronitrobenzene, could be envisioned, followed by further functional group manipulations to arrive at the desired product.

Enantioselective Synthesis of Chiral this compound

The two enantiomers of this compound often exhibit different biological activities, making their separation and individual synthesis a topic of significant interest. Enantioselective synthesis aims to produce a single enantiomer in high purity, and this can be achieved through various methods, including chiral resolution and asymmetric synthesis.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential interaction of the enantiomers with a chiral resolving agent or a chiral stationary phase.

One of the most common methods for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, as well as other chiral carboxylic acids. The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system used for crystallization, and the temperature.

Racemic AmineChiral Resolving AgentSolventIsolated Diastereomer
(±)-1-(2,5-Difluorophenyl)ethanamine(+)-Tartaric acidMethanol/Water(R)-1-(2,5-Difluorophenyl)ethanaminium (R,R)-tartrate
(±)-1-(2,5-Difluorophenyl)ethanamine(-)-Dibenzoyl-L-tartaric acidEthanol(S)-1-(2,5-Difluorophenyl)ethanaminium (2R,3R)-2,3-bis(benzoyloxy)succinate

This table illustrates the principle of diastereomeric salt formation with representative examples of chiral resolving agents.

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their differential elution from the chromatography column.

Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers. The choice of CSP and the mobile phase composition are critical for achieving good separation. For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective.

Chiral Stationary PhaseMobile PhaseElution Order
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine(R)-enantiomer followed by (S)-enantiomer
Amylose tris(3,5-dimethylphenylcarbamate)Heptane/Ethanol(S)-enantiomer followed by (R)-enantiomer

This table provides examples of chiral stationary phases and mobile phase systems that can be used for the enantiomeric separation of this compound.

Asymmetric Catalysis in the Synthesis of Chiral Ethanamines

Asymmetric catalysis utilizes chiral catalysts to stereoselectively convert a prochiral substrate into a chiral product. This field is broadly divided into metal-based catalysis and organocatalysis, both of which offer powerful routes to enantiopure amines.

Metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amines. This is typically achieved through the hydrogenation of a C=N bond (imine) or the reductive amination of a C=O bond (ketone). For the synthesis of this compound, this involves the asymmetric reduction of an imine formed from 2',5'-difluoroacetophenone (B32684) or the direct reductive amination of the ketone itself.

Ruthenium (Ru) and Rhodium (Rh) complexes featuring chiral phosphine (B1218219) ligands are prominent catalysts in this area. These catalysts can achieve high enantioselectivity and turnover numbers. For instance, the asymmetric hydrogenation of related aromatic ketones and imines using cationic rhodium complexes with chiral diphospholane ligands has been shown to yield products with high enantiomeric excess (ee). nih.gov The process involves the coordination of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen from the metal to the substrate. The choice of ligand, solvent, and reaction conditions is critical for achieving high stereoselectivity.

Table 1: Representative Metal-Catalyzed Asymmetric Hydrogenation

Catalyst System Substrate Type Product Type Typical ee (%) Reference
Cationic Rh-diphospholane 2,5-disubstituted furans Chiral Tetrahydrofurans up to 72% nih.gov

Note: This table represents typical results for similar substrate classes, illustrating the potential of the methodology for this compound synthesis.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. nih.gov For the synthesis of chiral amines, common organocatalysts include derivatives of natural products like cinchona alkaloids or synthetic catalysts such as proline derivatives and chiral phosphoric acids. researchgate.netnih.govresearchgate.net

A key organocatalytic strategy is the asymmetric transfer hydrogenation of imines derived from 2',5'-difluoroacetophenone. In this approach, a Hantzsch ester often serves as the hydrogen source, and a chiral Brønsted acid, like a chiral phosphoric acid, catalyzes the stereoselective transfer of a hydride to the imine. The catalyst forms a chiral ion pair with the protonated imine, effectively shielding one face of the C=N bond and directing the hydride attack to the other face, thus inducing enantioselectivity. nih.gov This method has proven effective for a wide range of substrates, yielding chiral amines with high enantiomeric purity. researchgate.net

Biocatalytic Transformations for Chiral this compound

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally benign conditions. worktribe.com For chiral amine synthesis, transaminases, imine reductases, and amine dehydrogenases are particularly powerful tools. nih.govnih.gov

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com In the context of synthesizing this compound, a transaminase can asymmetrically convert 2',5'-difluoroacetophenone into the desired chiral amine. nih.govdntb.gov.ua

The reaction requires a stoichiometric amount of an amine donor, typically a simple chiral or achiral amine like isopropylamine (B41738) or L-alanine. The choice of an (R)- or (S)-selective transaminase dictates the stereochemistry of the final product. nih.gov A significant advantage of this method is the potential for near-perfect enantioselectivity (>99% ee) and high conversion rates. mdpi.comdntb.gov.ua Protein engineering has been extensively used to develop transaminases with improved stability, broader substrate scope, and tolerance to high substrate concentrations and organic solvents, making the process industrially viable. acs.orgnih.gov

Table 2: Transaminase-Mediated Synthesis of Chiral Amines

Enzyme Substrate Amine Donor Key Findings Reference
ATA-025 1-(3-methylphenyl)ethan-1-one Isopropylamine 99.2% conversion, 77% yield, >98.5% chiral purity. nih.gov
Engineered TA Sterically hindered ketone (S)-α-methylbenzylamine >99.0% conversion, >99.5% de, 80.2% yield at kg-scale. acs.org

Note: This table shows results for structurally related aromatic ketones, demonstrating the applicability of transaminases for the target compound.

Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductases that catalyze the stereoselective reduction of imines to amines. nih.govacs.org They are highly valuable for synthesizing secondary and tertiary chiral amines but are also effective for producing primary amines via the reductive amination of ketones. nih.govmanchester.ac.uk

The synthesis of this compound using an IRED can proceed via two main pathways: a one-pot reductive amination of 2',5'-difluoroacetophenone with an amine source (like ammonia) or a stepwise process involving the pre-formation of the corresponding imine followed by IRED-catalyzed reduction. acs.orgnih.gov A key advantage of IREDs is their ability to reduce a wide variety of cyclic and acyclic imines with high enantioselectivity. nih.gov The development of IREDs through protein engineering has expanded their substrate range and improved their performance, enabling the synthesis of complex chiral amines, including those with multiple contiguous stereocenters. researchgate.net

Biocatalytic reductive amination is a one-pot process that combines the formation of an imine from a ketone and an amine with its subsequent reduction to a chiral amine, all catalyzed by enzymes. nih.gov This process can be driven by a single enzyme, such as a reductive aminase (RedAm), which is a subset of IREDs capable of catalyzing both imine formation and reduction. acs.org Alternatively, it can be performed using amine dehydrogenases (AmDHs), which reductively aminate carbonyl compounds using ammonia as the amine donor. frontiersin.org

For the synthesis of this compound, this process would involve reacting 2',5'-difluoroacetophenone with ammonia in the presence of an AmDH or RedAm. The reaction is driven to completion by a cofactor recycling system. Since these enzymes are typically NAD(P)H-dependent, a secondary enzyme like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) is added to regenerate the consumed cofactor, making the process economically feasible. nih.govnih.gov This approach is highly atom-efficient and represents a green alternative to many traditional chemical methods. frontiersin.org

Advanced Synthetic Approaches and Process Development

The evolution of synthetic chemistry has paved the way for innovative approaches to the production of this compound and its enantiomers. These modern techniques aim to enhance efficiency, reduce environmental impact, and ensure scalability.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). tue.nl This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless integration of multiple reaction and purification steps. tue.nl

In the context of synthesizing amines similar in structure to this compound, continuous flow methodologies have demonstrated the ability to significantly reduce reaction times. tue.nl For instance, processes that would take many hours in a batch reactor can sometimes be completed in minutes or even seconds in a continuous flow setup. tue.nl This rapid reaction time is a key advantage for industrial production. The enclosed nature of flow reactors also minimizes operator exposure to potent chemicals and allows for the safe handling of reactions that might be too hazardous for large-scale batch production.

While specific examples detailing the continuous flow synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of analogous compounds. A hypothetical continuous flow process for this compound could involve the following key steps:

Reductive Amination in a Packed-Bed Reactor: A solution of 2,5-difluoroacetophenone and a suitable amine source could be passed through a heated column packed with a heterogeneous catalyst.

In-line Extraction and Separation: The output from the reactor could be directly mixed with an immiscible solvent to extract the desired product, followed by separation using a membrane-based or centrifugal separator.

Real-time Monitoring: Process analytical technology (PAT) tools, such as in-line spectroscopy, could be employed to monitor reaction conversion and product purity in real-time, allowing for immediate adjustments to process parameters.

The implementation of such a continuous process would likely lead to higher yields, improved product quality, and a smaller manufacturing footprint compared to traditional batch methods.

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. youtube.comacs.org The application of these principles to the synthesis of this compound is crucial for sustainable manufacturing.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a primary goal. acs.orgyoutube.com

Atom Economy: The ideal synthesis would maximize the incorporation of all reactant atoms into the final product. acs.orgyoutube.com For example, a direct asymmetric reductive amination of 2,5-difluoroacetophenone is more atom-economical than a multi-step synthesis involving protecting groups.

Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a process. youtube.com Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. youtube.com Research into solvent-free reactions or the use of greener alternatives like water or supercritical fluids is an active area of investigation.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled and reused. acs.orgyoutube.com For the synthesis of this compound, employing a highly efficient and recyclable catalyst for the asymmetric reduction or reductive amination step is a key green strategy.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Prioritizing reaction pathways that generate minimal byproducts. acs.orgyoutube.com
Atom Economy Maximizing the incorporation of starting material atoms into the final product. acs.orgyoutube.com
Safer Solvents Utilizing environmentally benign solvents or solvent-free conditions. youtube.com
Catalysis Employing recyclable and highly efficient catalysts over stoichiometric reagents. acs.orgyoutube.com
Energy Efficiency Conducting reactions at ambient temperature and pressure when possible. youtube.com
Renewable Feedstocks Exploring the use of starting materials derived from renewable sources. youtube.com

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For the synthesis of this compound, several factors must be carefully considered to ensure a robust, safe, and cost-effective manufacturing process.

A critical aspect of scale-up is process mass intensity (PMI) , which is the ratio of the total mass of materials used (including raw materials, solvents, and reagents) to the mass of the final active pharmaceutical ingredient (API). acs.org A lower PMI indicates a more efficient and greener process. The pharmaceutical industry has seen significant reductions in PMI by applying green chemistry principles to API synthesis. acs.org

Key considerations for the industrial scale-up of this compound synthesis include:

Heat Transfer: Reactions that are easily managed in small flasks can become highly exothermic and difficult to control in large reactors. The use of jacketed reactors, cooling coils, and careful control of addition rates are essential for managing heat flow.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large vessels. The selection of appropriate agitators and mixing speeds is crucial to maintain consistent reaction rates and prevent the formation of localized "hot spots."

Reagent and Catalyst Selection: The cost, availability, and safety of all materials must be evaluated for large-scale use. Catalysts that are highly active and stable over multiple cycles are preferred to minimize cost and waste.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process, such as runaway reactions, the handling of flammable solvents, or the release of toxic gases.

Downstream Processing: The isolation and purification of the final product can be a significant bottleneck in a manufacturing process. Developing efficient crystallization or distillation procedures is critical for obtaining this compound with the required purity.

Table 2: Key Parameters for Industrial Scale-Up and Optimization

ParameterDescription
Process Mass Intensity (PMI) A measure of the total mass input relative to the mass of the final product, aiming for a lower value. acs.org
Heat Transfer Management Control of reaction temperature through reactor design and cooling systems.
Mass Transfer Efficiency Ensuring effective mixing of reactants for consistent reaction outcomes.
Reagent & Catalyst Viability Evaluation of cost, availability, and safety of all materials for large-scale production.
Process Safety Analysis Identification and mitigation of potential hazards through systematic studies.
Downstream Processing Efficient isolation and purification methods to achieve desired product quality.

By carefully addressing these considerations, a laboratory-scale synthesis of this compound can be successfully translated into a reliable and efficient industrial process.

Chemical Reactivity and Derivatization of 1 2,5 Difluorophenyl Ethanamine

Amination Reactions and Derivatives

The primary amine group in 1-(2,5-Difluorophenyl)ethanamine is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

N-Alkylation and Acylation Reactions to Form Complex Derivatives

The nitrogen atom of the ethanamine moiety possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. N-alkylation and N-acylation are fundamental reactions for creating more complex and often biologically active molecules. evitachem.comsolubilityofthings.com

N-Alkylation: This reaction involves treating this compound with alkylating agents, such as alkyl halides, to form secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism (SN2) where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. vanderbilt.edu The degree of alkylation can be controlled by the stoichiometry of the reactants. The introduction of different alkyl groups can significantly alter the steric and electronic properties of the molecule, influencing its chemical behavior and potential applications.

N-Acylation: The reaction of this compound with acylating agents, like acid chlorides or anhydrides, yields stable amide derivatives. evitachem.comsolubilityofthings.com This transformation is highly efficient and is a common strategy in medicinal chemistry to modify the properties of a parent amine. The resulting amide bond is a key structural feature in many pharmaceutical compounds. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). solubilityofthings.com

Formation of Imines, Nitriles, and Secondary Amines

The amine functionality can be readily converted into other nitrogen-containing groups, such as imines and nitriles, or further elaborated into secondary amines.

Imines: Imines, or Schiff bases, are formed through the condensation reaction of this compound with aldehydes or ketones. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. The formation of the C=N double bond is a versatile method for creating intermediates that can be further reduced to secondary amines or used in cycloaddition reactions. nih.govbeilstein-journals.org

Nitriles: While direct conversion of the primary amine to a nitrile is less common, it can be achieved through multi-step sequences. For instance, the amine could be oxidized to an oxime, which can then be dehydrated to form the corresponding nitrile. vanderbilt.edu Alternatively, reactions involving the broader functional group interconversion capabilities of organic synthesis can be employed.

Secondary Amines: As mentioned, N-alkylation provides a direct route to secondary amines. evitachem.com Another significant method is reductive amination. This process involves the initial formation of an imine by reacting this compound with an aldehyde or ketone, followed by an in-situ reduction of the imine to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) or hydrogen with a metal catalyst.

Reactions Involving the Difluorophenyl Moiety

The 2,5-difluorophenyl ring is another reactive center of the molecule, primarily through electrophilic aromatic substitution, although other transformations are possible.

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the benzene (B151609) ring. fiveable.melumenlearning.com The outcome of EAS on the this compound ring is dictated by the directing effects of the existing substituents: the two fluorine atoms and the 1-aminoethyl group.

Directing Effects: Halogens, like fluorine, are deactivating yet ortho, para-directing. uci.edulibretexts.org They withdraw electron density from the ring inductively (deactivating effect) but can donate electron density through resonance (directing effect). The alkylamine group is an activating, ortho, para-director. libretexts.org The combined influence of these groups determines the position of substitution for an incoming electrophile. The positions ortho and para to the activating 1-aminoethyl group (carbons 3, 4, and 6) are electronically enriched. The fluorine atoms also direct to their ortho and para positions. The final regioselectivity will depend on the specific reaction conditions and the nature of the electrophile, with substitution likely occurring at the most activated, sterically accessible positions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. youtube.com

Halogenation: Introduction of another halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, though these can be complicated by the presence of the amine group. uci.edu

Functional Group Interconversions on the Aromatic Ring System

Beyond EAS, the fluorine atoms on the aromatic ring can potentially undergo other transformations, primarily nucleophilic aromatic substitution (SNAr). However, SNAr reactions on unactivated aryl fluorides are generally difficult and require harsh conditions or specialized catalysts. The presence of strong electron-withdrawing groups positioned ortho or para to the fluorine would be necessary to facilitate such a reaction. Functional group interconversions are a broad class of reactions that transform one functional group into another, and various strategies could be envisioned to modify the aromatic ring following an initial EAS reaction. solubilityofthings.comub.edufiveable.me For example, a nitro group introduced via nitration could be reduced to an amine, which could then undergo diazotization and subsequent Sandmeyer reactions to introduce a wide variety of other functional groups.

Synthesis of Complex Molecular Scaffolds Incorporating this compound as a Building Block

This compound and structurally related compounds are valuable synthons for constructing more complex molecules, particularly within the pharmaceutical industry. The difluorophenyl motif is a common feature in many biologically active compounds.

The utility of this building block is demonstrated in the synthesis of various complex structures. For example, related difluorophenyl precursors are used in the synthesis of potent pharmaceutical agents like the P2Y12 receptor antagonist Ticagrelor. google.com The synthesis often involves coupling the amine functionality with other molecular fragments to build the final, intricate scaffold. The enantiomerically pure forms, such as (R)-1-(2,5-Difluorophenyl)ethanamine, are particularly sought after as chiral building blocks for creating stereospecific drugs. synthonix.comsynthonix.com The presence of the difluoro-substituted phenyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of the final compound.

Advanced Analytical and Spectroscopic Characterization of 1 2,5 Difluorophenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the connectivity and spatial arrangement of atoms within the 1-(2,5-Difluorophenyl)ethanamine molecule can be unequivocally established. bas.bg

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. docbrown.info For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethylamine (B1201723) side chain and the aromatic ring. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, as dictated by the n+1 rule. docbrown.info

The methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, would be split into a quartet by the three methyl protons and further coupled to the aromatic protons. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted chemical shifts (δ) and multiplicities for the protons of this compound. Actual experimental values may vary based on solvent and other experimental conditions.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
CH₃~1.3-1.5Doublet (d)
CH~4.2-4.4Quartet of multiplets (qm)
NH₂VariableBroad Singlet (br s)
Aromatic-H~7.0-7.3Multiplet (m)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts of these signals are influenced by the electronic environment of each carbon atom.

The carbon atoms of the ethylamine side chain (CH₃ and CH) will appear in the aliphatic region of the spectrum. The carbons of the difluorophenyl ring will appear in the aromatic region, and their chemical shifts will be significantly affected by the attached fluorine atoms through carbon-fluorine coupling (¹JCF, ²JCF, etc.), resulting in splitting of the carbon signals. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) for the carbons of this compound. The signals for the fluorinated carbons will appear as doublets due to C-F coupling.

Carbon AssignmentPredicted Chemical Shift (ppm)
CH₃~20-25
CH~45-50
Aromatic C (non-fluorinated)~115-130
Aromatic C-F~155-160 (d)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptemory.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net This would confirm the coupling between the methyl and methine protons of the ethylamine side chain and also help in assigning the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. ipb.pt This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. bas.bgharvard.edu This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and assessing its purity. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound (C₈H₉F₂N), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass. uni.lursc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. preprints.org

Table 3: Predicted HRMS Data for this compound This table shows the predicted monoisotopic mass and the m/z for the protonated molecule [M+H]⁺.

ParameterValue
Molecular FormulaC₈H₉F₂N
Monoisotopic Mass157.0703 Da
[M+H]⁺158.0776

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.net These methods are essential for analyzing mixtures, identifying impurities, and differentiating between isomers.

LC-MS: This technique is well-suited for the analysis of polar and thermally labile compounds. wur.nl In the context of this compound, LC-MS can be used to separate the target compound from starting materials, byproducts, and other impurities present in a reaction mixture. bldpharm.com The mass spectrometer then provides molecular weight information for each separated component.

GC-MS: GC-MS is ideal for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net Derivatization may sometimes be necessary to increase the volatility of the analyte. nih.gov GC-MS can provide excellent separation of isomers, which can be critical in pharmaceutical synthesis where the biological activity of a compound can be highly dependent on its isomeric form.

By combining these advanced analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its identity, structure, and purity meet the stringent requirements of the pharmaceutical industry.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular vibrations and functional groups present in this compound.

Key expected vibrational modes for this compound would include:

N-H Stretching: The primary amine group (-NH₂) typically shows two absorption bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. The presence of two peaks is a hallmark of a primary amine. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine side chain would be observed in the 2980-2850 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the difluorophenyl ring typically result in several bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is anticipated to be found in the range of 1650-1580 cm⁻¹.

C-F Stretching: The strong electron-withdrawing nature of fluorine atoms leads to intense C-F stretching absorption bands, which are expected in the 1250-1000 cm⁻¹ region. The exact positions of these bands would be influenced by their substitution pattern on the aromatic ring.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected to appear in the 1250-1020 cm⁻¹ range.

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400-3250
Amine (-NH₂)N-H Bend (scissoring)1650-1580
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1600-1450
Aliphatic ChainC-H Stretch2980-2850
C-N BondC-N Stretch1250-1020
C-F BondC-F Stretch1250-1000

This data is inferred from the analysis of structurally similar compounds.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is not documented in the reviewed literature, the expected spectral features can be predicted based on its structure and data from analogous molecules. nih.govresearchgate.net

Key expected Raman shifts for this compound would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the difluorophenyl ring is expected to produce a strong and sharp signal. Aromatic C-H stretching and in-plane bending vibrations would also be prominent.

C-F Stretching: Symmetric C-F stretching vibrations are expected to be Raman active.

Aliphatic Chain Vibrations: C-C and C-H stretching and bending modes of the ethylamine side chain will also contribute to the Raman spectrum.

Raman spectroscopy is also a valuable tool for studying fluorinated compounds, as the C-F bond can give rise to characteristic signals. nih.gov The technique can be used to probe the effects of fluorine substitution on the electronic structure of the aromatic ring. acs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction is indispensable for unambiguously determining its absolute configuration (R or S). nih.gov The technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netnih.gov

Although a specific crystal structure for this compound has not been found in the surveyed literature, analysis of related chiral phenylethylamines suggests that the compound would likely crystallize as its hydrochloride salt to improve crystal quality. researchgate.net The crystal packing would be stabilized by a network of hydrogen bonds involving the protonated amine group and the chloride anion, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov

The expected crystallographic data would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a compound and to study its decomposition profile. nih.govnih.govmdpi.com

For this compound, a TGA experiment would reveal its decomposition temperature and any mass loss events prior to decomposition, such as the loss of residual solvent. The thermal stability of the compound is an important parameter, particularly for applications where it might be subjected to elevated temperatures. The analysis of related compounds suggests that phenylethylamines can exhibit complex decomposition patterns. researchgate.netmdpi.comresearchgate.net The presence of fluorine atoms on the phenyl ring may influence the thermal stability. acs.org

A typical TGA thermogram for this compound would plot the percentage of mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG) is often plotted as well to highlight the temperatures at which the rate of mass loss is at its maximum.

Other Advanced Spectroscopic and Analytical Methods (e.g., Cyclic Voltammetry)

The voltammogram for this compound would provide information on its oxidation and reduction potentials, which can be correlated with its electronic structure and reactivity.

Computational and Theoretical Investigations of 1 2,5 Difluorophenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. For a molecule like 1-(2,5-difluorophenyl)ethanamine, these methods can quantify the effects of its distinct functional groups—the electron-withdrawing difluorophenyl ring and the ethylamine (B1201723) side chain.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is based on the principle that the total energy of a system is a functional of its electron density. mpg.descispace.com DFT calculations allow for the determination of a molecule's geometric and electronic properties with a good balance of accuracy and computational cost. wikipedia.org

A DFT analysis of this compound would focus on how the two highly electronegative fluorine atoms influence the electron distribution across the benzene (B151609) ring. This electron-withdrawing effect would be contrasted with the electronic influence of the ethylamine group. The calculations would yield optimized molecular geometry, bond lengths, and bond angles, providing a detailed three-dimensional picture of the molecule's ground state structure.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, bonding, and intermolecular interactions by interpreting the molecular wavefunction in terms of localized, Lewis-like structures (bonds and lone pairs). youtube.comwisc.edu It provides a quantitative description of delocalization effects, such as hyperconjugation, which are crucial for understanding molecular stability. youtube.comrsc.org

In this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key interactions would include the hyperconjugation between the lone pair electrons of the nitrogen atom and the anti-bonding orbitals of adjacent C-C and C-H bonds, as well as interactions between the phenyl ring's π-orbitals and the C-F σ* anti-bonding orbitals. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance. Higher E(2) values indicate stronger electronic delocalization and greater stabilization.

Table 1: Illustrative NBO Analysis Data for Key Interactions in this compound (Note: The following data is hypothetical and for illustrative purposes only, representing typical values that might be obtained from an NBO calculation.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ(C-C)3.5
LP (1) Nσ(C-H)2.1
π (C1-C2)π(C3-C4)18.2
σ (C-H)σ(C-F)1.5

Prediction of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. numberanalytics.comlibretexts.org It illustrates the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. numberanalytics.com Colors on the map represent different potential values, with red typically indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor). libretexts.org

For this compound, an MEP map would be expected to show regions of high negative potential (red) around the two highly electronegative fluorine atoms and the nitrogen atom of the amine group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the amine and methyl groups, indicating sites prone to nucleophilic attack. The MEP map provides a powerful visual guide to the molecule's reactivity and intermolecular interaction sites. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the HOMO would likely be distributed over the π-system of the difluorophenyl ring and the nitrogen lone pair. The LUMO would likely be a π* anti-bonding orbital of the aromatic ring. The analysis of these orbitals would help in predicting the molecule's behavior in chemical reactions. acs.org

Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: The values presented are for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy-8.9
LUMO Energy-0.5
HOMO-LUMO Gap8.4

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic details, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucsb.edu Flexible molecules like this compound can exist in various conformations, each with a different potential energy. nih.gov Energy minimization calculations are used to find the most stable conformation, known as the global energy minimum. hakon-art.com

The key rotatable bonds in this compound are the C-C and C-N bonds of the ethylamine side chain. A systematic or random rotation around these bonds would generate a large number of possible conformers. The energy of each conformer would then be calculated and minimized to find the local and global energy minima. This analysis is crucial for understanding which three-dimensional structure the molecule is most likely to adopt, which in turn influences its physical properties and biological interactions.

Table 3: Exemplary Relative Energies of Potential Conformers (Note: This data is hypothetical and serves to illustrate the output of a conformational analysis.)

ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)
1 (Global Minimum)178°0.00
265°1.25
3-70°1.30

Molecular Docking Studies with Biological Targets

While specific molecular docking studies exclusively focused on this compound are not extensively available in publicly accessible literature, the structural similarity of this compound to known monoamine oxidase (MAO) inhibitors allows for informed predictions about its potential biological targets and binding interactions. Monoamine oxidases are enzymes crucial for the deamination of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. nih.govfrontiersin.org

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a potential drug molecule (ligand) into the active site of a target protein. The results can provide insights into the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govfrontiersin.org

For a molecule like this compound, docking studies against MAO-A and MAO-B would be a primary focus. The amine group is expected to play a crucial role in the binding, potentially forming hydrogen bonds with key residues in the active site. The difluorophenyl group would likely engage in hydrophobic and potentially halogen-bonding interactions within the enzyme's binding pocket.

Table 1: Hypothetical Molecular Docking Results of this compound with MAO-B

ParameterPredicted ValueInteracting Residues
Binding Affinity (kcal/mol)-7.5 to -9.0TYR435, ILE199, CYS172
Hydrogen Bonds1-2Amine group with CYS172
Hydrophobic InteractionsPresentPhenyl ring with hydrophobic pocket

This table is a hypothetical representation based on docking studies of similar fluorinated monoamine oxidase inhibitors and is intended for illustrative purposes.

Theoretical Studies on Reaction Mechanisms and Pathways

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Theoretical studies, particularly transition state analysis and Fukui function analysis, provide deep insights into the energetics and reactivity of the molecules involved.

Transition State Analysis

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of these transition states, providing a quantitative understanding of the reaction barrier.

A common route for the synthesis of amines like this compound is reductive amination. libretexts.orgfiveable.me This reaction typically involves the reaction of a ketone (2,5-difluoroacetophenone) with an amine source, followed by reduction of the resulting imine. Transition state analysis can be employed to elucidate the energy profile of this multi-step process. For instance, it can determine the energy barriers for the initial nucleophilic attack of the amine on the carbonyl carbon, the dehydration step to form the imine, and the final reduction step.

Table 2: Illustrative Energy Barriers for a Hypothetical Reductive Amination to form this compound

Reaction StepCalculated Activation Energy (kcal/mol)
Imine Formation15-20
Imine Reduction10-15

This table provides illustrative energy barriers for the key steps in a reductive amination reaction, based on general knowledge of such reactions. Specific values for this compound would require dedicated computational studies.

Fukui Function Analysis for Reactive Sites

The Fukui function is a concept derived from density functional theory that helps to identify the most reactive sites in a molecule. nih.govwikipedia.org It quantifies the change in electron density at a particular point in a molecule when an electron is added or removed. wikipedia.org This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attack.

For this compound, Fukui function analysis can predict which atoms are most likely to participate in chemical reactions. The analysis would likely indicate that the nitrogen atom of the amine group is a primary site for electrophilic attack due to its lone pair of electrons. Conversely, the carbon atoms of the phenyl ring, particularly those influenced by the electron-withdrawing fluorine atoms, would be identified as potential sites for nucleophilic attack.

Table 3: Predicted Fukui Function Indices for Selected Atoms in this compound

AtomFukui Index (f-) for Electrophilic AttackFukui Index (f+) for Nucleophilic Attack
Nitrogen (N)HighLow
Carbon (C) of the amineModerateModerate
Carbon (C) attached to FluorineLowHigh
Other Phenyl Carbons (C)LowModerate

This table presents a qualitative prediction of Fukui function indices to illustrate the expected reactivity patterns. Actual numerical values would need to be determined through quantum chemical calculations.

Medicinal Chemistry Applications and Biological Activity of 1 2,5 Difluorophenyl Ethanamine

Role as a Privileged Scaffold and Synthetic Intermediate in Drug Development

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple, diverse biological targets through targeted modifications. nih.govresearchgate.netmdpi.com The phenethylamine (B48288) structure is a classic example of such a scaffold, forming the basis for numerous endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a wide array of pharmaceuticals. wikipedia.org

The 1-(2,5-difluorophenyl)ethanamine moiety leverages this privileged status. The phenethylamine core provides the essential pharmacophore for interaction with various central nervous system targets, while the difluorophenyl group introduces specific physicochemical properties. wikipedia.orgevitachem.com The inclusion of fluorine, a common strategy in medicinal chemistry, can enhance metabolic stability, improve binding affinity, and alter the basicity of the nearby amino group, all of which are critical for developing effective drugs. researchgate.net

As a synthetic intermediate, this compound is a valuable building block for creating more complex molecules. evitachem.com Its reactive amino group allows for a variety of chemical modifications, enabling chemists to generate libraries of derivative compounds for screening against different biological targets. researchgate.net This versatility makes it a key component in the synthesis of potential new treatments for neurological disorders, cancer, and other conditions. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govresearchgate.net For derivatives of this compound, SAR studies focus on how modifications to the core structure affect interactions with biological targets.

Key areas of modification and their typical effects include:

The Phenyl Ring: The substitution pattern on the phenyl ring is crucial. In a study of closely related N-benzyl phenethylamines, the position of methoxy (B1213986) groups on the phenyl ring significantly influenced potency at the serotonin (B10506) 2A receptor (5-HT₂ₐR). acs.orgnih.gov This highlights the importance of the substitution pattern—in this case, the 2,5-difluoro pattern—in determining receptor affinity and functional activity. acs.org

The Ethylamine (B1201723) Sidechain: Modifications to the ethylamine sidechain, such as the addition of a methyl group at the alpha position (as in amphetamine derivatives) or a carbonyl group at the beta position (as in cathinone (B1664624) derivatives), can drastically alter the compound's pharmacological profile. wikipedia.org

The Amino Group: The nitrogen atom is a key site for modification. Attaching different functional groups to the amine can change the compound's target specificity and potency. For example, SAR studies on wikipedia.orgevitachem.comoxadiazolo[3,4-b]pyrazine derivatives bearing various arylalkylamines have led to the discovery of potent colistin (B93849) adjuvants. nih.gov

An SAR study on a series of phenylpropiophenone derivatives synthesized for anticancer activity demonstrated that specific substitutions on the phenyl rings were critical for cytotoxicity against various cancer cell lines. nih.gov Although these are not direct derivatives, the findings underscore the principle that the nature and position of substituents on the phenyl ring are a governing factor in the biological activity of phenethylamine-related scaffolds.

Metabolism and Biotransformation Studies of this compound Analogs

The introduction of fluorine into the phenethylamine framework is a significant strategy in medicinal chemistry, often aimed at modulating the compound's metabolic stability and pharmacological activity. nih.govresearchgate.net Fluorination can enhance resistance to metabolism by cytochrome P-450 (CYP) liver enzymes, potentially improving a drug's efficacy and duration of action. researchgate.net While direct metabolic studies on this compound are not extensively documented in publicly available research, examining its close structural analogs provides critical insights into its probable biotransformation pathways.

Analogs, such as other substituted phenethylamines and specifically other 2,5-difluorophenyl compounds, undergo predictable metabolic transformations. The primary routes of metabolism for phenethylamines involve Phase I reactions, such as oxidation and hydroxylation, followed by Phase II conjugation reactions, like glucuronidation, which increase water solubility and facilitate excretion. youtube.com

Identification of Metabolites

The biotransformation of analogs of this compound leads to various metabolites, primarily through modifications to the aromatic ring and the ethylamine side chain. Research on 2,5-difluoroaminobenzene, which shares the same substituted phenyl ring, reveals that aromatic hydroxylation is a principal metabolic pathway. nih.gov In contrast, a related compound, 2,5-difluoronitrobenzene, is metabolized mainly through glutathione (B108866) conjugation. nih.gov This process results in metabolites where a glutathione molecule, and subsequently an N-acetylcysteine group, is attached to the phenyl ring, accompanied by the displacement of a fluorine atom. nih.gov

For more complex phenethylamine analogs, metabolism can involve multiple steps including demethylation, hydroxylation, and subsequent conjugation. For instance, studies on hydroxylated metabolites of propranolol (B1214883) (a compound containing a phenylethanolamine structure) show that both aromatic and aliphatic hydroxyl groups can be sites for glucuronidation. researchgate.net

Table 1: Identified Metabolites of this compound Analogs
Analog CompoundMetabolic PathwayIdentified Metabolite(s)Source(s)
2,5-DifluoroaminobenzeneAromatic HydroxylationHydroxylated aromatic derivatives nih.gov
2,5-DifluoronitrobenzeneGlutathione Conjugation & Nitroreduction5-Fluoro-2-(N-acetylcysteinyl)-nitrobenzene nih.gov
HydroxypropranololGlucuronidationAromatic-linked and aliphatic-linked glucuronides researchgate.net
2'-HydroxyflavanoneHydroxylation & Glucuronidation2',5'-Dihydroxyflavanone, Hydroxyflavanone-2'-O-β-d-glucuronide nih.gov

Role of Cytochrome P450 and UGT Enzymes in Biotransformation

The biotransformation of xenobiotics, including analogs of this compound, is predominantly carried out by two superfamilies of enzymes: Cytochrome P450 (CYP) for Phase I metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II metabolism. youtube.comnih.govnih.gov

Cytochrome P450 (CYP) Enzymes: The CYP family, particularly isoforms in the CYP1, CYP2, and CYP3 families, is responsible for metabolizing the majority of clinical drugs. nih.gov These enzymes catalyze oxidative reactions, such as hydroxylation. youtube.com For 2,5-difluoroaminobenzene, CYP-catalyzed aromatic hydroxylation is the primary metabolic route. nih.gov The presence of fluorine atoms can influence the rate of metabolism; while sometimes conferring resistance to CYP-mediated breakdown, metabolic defluorination can still occur with some fluorinated aromatic compounds. researchgate.net Genetic variations (polymorphisms) in CYP genes can lead to significant inter-individual differences in drug metabolism rates, affecting efficacy and safety.

UDP-glucuronosyltransferase (UGT) Enzymes: Following Phase I reactions that introduce polar functional groups like hydroxyls, UGT enzymes catalyze glucuronidation. youtube.comnih.gov This process attaches a large, polar glucuronic acid molecule to the drug metabolite, which significantly increases its water solubility and facilitates its elimination from the body via urine or bile. youtube.comnih.gov Studies on the metabolites of hydroxypropranolol have identified several UGT isoforms, including UGT1A1, UGT1A6, UGT1A9, and UGT2A1, as being involved in the glucuronidation process. researchgate.net This pathway is a crucial detoxification mechanism for a wide variety of compounds. nih.gov

Table 2: Key Enzymes in the Biotransformation of Analogs
Enzyme FamilyRole in MetabolismSpecific Examples / SubstratesSource(s)
Cytochrome P450 (CYP)Phase I: Catalyzes oxidation, hydrolysis, and hydroxylation. Introduces polar functional groups.Aromatic hydroxylation of 2,5-difluoroaminobenzene. Metabolism of over 90% of clinical drugs. nih.govnih.gov
UDP-glucuronosyltransferases (UGTs)Phase II: Catalyzes glucuronidation (conjugation with glucuronic acid). Increases water solubility for excretion.Glucuronidation of hydroxypropranolol metabolites by UGT1A1, UGT1A9, etc. Detoxification of drugs and endogenous substances. researchgate.netnih.gov

Design and Synthesis of Novel Pharmacological Agents Based on the this compound Core

The substituted phenethylamine scaffold, which forms the core of this compound, is a foundational structure in drug discovery and design. wikipedia.org By modifying the substituents on the phenyl ring, the ethylamine sidechain, or the amino group, medicinal chemists can develop novel compounds with a wide range of pharmacological activities, including stimulants, hallucinogens, and antidepressants. wikipedia.org The introduction of fluorine, as in the 2,5-difluoro- substitution pattern, is a key design element used to modulate a compound's potency, metabolic stability, and receptor interaction profile. nih.gov

The synthesis of agents based on this core often begins with a correspondingly substituted ketone. For example, a common synthetic route to produce amino-ethanone derivatives involves the amination of a difluoroacetophenone precursor.

Research into N-benzyl-phenethylamines (NBFs), which are analogs of this compound, provides insight into structure-activity relationships. A study on positional isomers of 25H-NBF, which features a dimethoxyphenyl group instead of difluorophenyl, demonstrated that the placement of substituents on the phenyl ring significantly impacts the compound's potency as a serotonin 5-HT2A receptor agonist. acs.org Specifically, isomers with a methoxy group at the 2-position of the phenethylamine moiety showed the strongest activity. acs.org This highlights how precise structural modifications to the phenethylamine core are critical for designing agents with desired pharmacological effects.

Table of Mentioned Compounds

Emerging Research Directions and Future Outlook

Exploration of New Catalytic Systems for Efficient and Selective Synthesis

The efficient and stereoselective synthesis of chiral amines like 1-(2,5-Difluorophenyl)ethanamine is a cornerstone of their therapeutic potential. While classical chemical methods exist, the field is rapidly advancing towards more efficient and environmentally benign catalytic systems. A significant focus lies in the realm of biocatalysis, which offers high selectivity under mild reaction conditions. mdpi.comillinois.eduacsgcipr.org

Amine transaminases (ATAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. illinois.eduacs.orgnih.gov These enzymes, which are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), can stereoselectively transfer an amino group from a donor to an acceptor, yielding enantiomerically pure amines. illinois.edu The development of both (S)- and (R)-selective ω-transaminases has expanded the synthetic toolbox, allowing for the production of both enantiomers of a target chiral amine with high optical purity. illinois.edu Researchers are actively engaged in enzyme discovery and protein engineering to broaden the substrate scope of transaminases beyond small aliphatic amines to include bulkier and more complex aromatic substrates relevant to pharmaceutical intermediates. tandfonline.com

To overcome challenges such as unfavorable reaction equilibria, innovative cascade reactions are being developed. acs.org One such approach involves coupling a transaminase with a second enzyme, like pyruvate (B1213749) decarboxylase (PDC), which removes the pyruvate by-product and drives the reaction towards the desired amine product. tdx.cat Other enzymatic systems, including imine reductases (IREDs), amine dehydrogenases (AmDHs), and reductive aminases (AspRedAm), are also being explored for their potential in chiral amine synthesis. mdpi.comacs.org These enzymes, often used in one-pot cascade reactions, can convert alcohols or carboxylic acids into amines, offering alternative and sustainable synthetic routes. acs.orgacs.org

Beyond biocatalysis, the development of novel chemo-catalytic systems continues to be an active area of research. This includes the design of new metal-based catalysts and organocatalysts that can achieve high efficiency and enantioselectivity in the synthesis of fluorinated amines. acs.org The goal is to create more sustainable and cost-effective processes by minimizing waste, reducing the use of hazardous reagents, and operating under milder conditions. blazingprojects.comacs.org

Table 1: Comparison of Catalytic Systems for Chiral Amine Synthesis

Catalytic SystemAdvantagesChallenges
Amine Transaminases (ATAs) High stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgnih.govLimited substrate scope for wild-type enzymes, unfavorable reaction equilibria. nih.govtandfonline.com
Imine Reductases (IREDs) / Amine Dehydrogenases (AmDHs) Can be used in cascade reactions, alternative to transaminases. mdpi.comacs.orgMay require co-factor regeneration systems. acsgcipr.org
Chemo-catalysts (Metal-based, Organocatalysts) Broad substrate applicability, well-established methodologies.May require harsh reaction conditions, use of toxic metals, and can generate more waste. illinois.edu

Advanced Omics-Based Approaches for Target Identification and Validation

Understanding the molecular targets of a compound is fundamental to its development as a therapeutic agent. Advanced "omics" technologies, including genomics and proteomics, are revolutionizing the process of target identification and validation for small molecules like the derivatives of this compound. nih.govmetwarebio.com

Proteomics, the large-scale study of proteins, plays a crucial role in pinpointing the proteins that interact with a drug candidate. metwarebio.com Techniques such as chemical proteomics can identify the direct and indirect protein targets of a small molecule within a complex biological system, helping to elucidate its mechanism of action and potential off-target effects. nih.govmdpi.com By comparing the proteomes of healthy and diseased cells or tissues, researchers can identify proteins that are differentially expressed or modified, highlighting potential therapeutic targets. metwarebio.com

Genomics, particularly through genome-wide association studies (GWAS), provides another powerful tool for identifying genes and, by extension, proteins that are genetically linked to a particular disease. nih.govfrontlinegenomics.com Drug targets with genetic support have been shown to have a higher likelihood of success in clinical trials. frontlinegenomics.com The integration of genomic data with other omics data can provide a more comprehensive picture of disease pathology and help in the prioritization of potential drug targets. nih.govgenomics.comyoutube.com

These omics-based approaches are not only crucial for identifying new targets but also for validating them. nih.gov By understanding the biological pathways and networks in which a target protein is involved, researchers can better predict the physiological consequences of modulating its activity with a compound. nih.gov This helps to build a stronger case for advancing a drug candidate into further preclinical and clinical development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to learn complex structure-activity relationships (SAR). nih.govnih.gov These models can then be used to predict the activity of new, untested compounds, allowing for the rapid virtual screening of large chemical libraries to identify promising candidates. qima-lifesciences.com This in silico approach can significantly reduce the time and cost associated with experimental screening. nih.gov

Table 2: Applications of AI and Machine Learning in Drug Discovery

ApplicationDescription
Virtual Screening Rapidly predict the biological activity of large numbers of compounds against a target. qima-lifesciences.com
De Novo Drug Design Generate novel molecular structures with optimized properties for a specific target. nih.govelsevier.com
Activity Prediction Predict the potency and selectivity of compounds, such as kinase inhibitors. nih.govnih.govcore.ac.uk
ADME/Toxicity Prediction Forecast the pharmacokinetic and toxicological properties of drug candidates. elsevier.com

Sustainable and Economical Production Strategies for this compound

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and their intermediates, with a focus on developing sustainable and economical production strategies. blazingprojects.comacs.orgreachemchemicals.com For a compound like this compound, this involves designing synthetic routes that are not only efficient but also minimize environmental impact. reachemchemicals.comnih.gov

A key aspect of sustainable synthesis is the use of greener solvents, such as water or bio-based solvents, and the reduction or elimination of hazardous reagents. mdpi.com Biocatalytic methods, as discussed in section 8.1, are inherently green as they operate under mild conditions and are biodegradable. acsgcipr.org The use of enzymes can lead to cleaner reactions with fewer by-products, reducing the need for extensive purification steps. illinois.edu

Process intensification is another important strategy for making chemical production more sustainable. acs.org This can involve the use of continuous flow chemistry, which offers better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing. mdpi.com The integration of renewable energy sources and heat recovery systems into manufacturing processes can also significantly reduce the carbon footprint of pharmaceutical production. reachemchemicals.com

Expanding Therapeutic Applications and Disease Areas Beyond Current Investigations

The unique properties conferred by fluorine atoms in organic molecules often lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. nih.govtandfonline.comacs.org These advantages suggest that derivatives of this compound could have therapeutic potential across a wide range of diseases, extending beyond their initial areas of investigation.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the properties of a drug candidate. tandfonline.comnih.gov Fluorinated compounds have found applications as anti-cancer agents, anti-inflammatory drugs, antibiotics, and treatments for central nervous system disorders. tandfonline.comnih.gov Given this precedent, there is significant potential to explore the utility of this compound derivatives in new therapeutic areas.

One promising area is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.commdpi.com Research is increasingly focused on identifying novel targets and therapeutic approaches for these conditions, including the modulation of neuroinflammation and the targeting of protein aggregation pathways. ardigen.comtechnologynetworks.comnews-medical.net The ability of fluorinated compounds to cross the blood-brain barrier and interact with specific targets in the central nervous system makes them attractive candidates for the development of new neurotherapeutics. technologynetworks.com

Metabolic disorders represent another potential avenue for the application of these compounds. The search for new treatments for conditions like diabetes and obesity is ongoing, with a focus on novel molecular targets that regulate metabolism. The favorable properties of fluorinated molecules could be leveraged to design potent and selective modulators of these targets.

Furthermore, the growing problem of drug resistance in infectious diseases necessitates the development of new antimicrobial agents. numberanalytics.com Fluorination can be a valuable tool in designing drugs that can overcome resistance mechanisms. numberanalytics.com The exploration of this compound derivatives as potential antibacterial or antifungal agents could yield new therapeutic options.

The continued investigation into the biological activities of this class of compounds, coupled with a deeper understanding of various disease mechanisms, will likely uncover new and unexpected therapeutic applications in the future.

Q & A

(Basic) What are the common synthetic routes for preparing 1-(2,5-difluorophenyl)ethanamine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a 2,5-difluorobenzaldehyde precursor can undergo condensation with nitroethane to form an imine intermediate, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to yield the amine. Solvent choice (e.g., methanol or ethanol) and reaction temperature (40–60°C) significantly impact yield .

(Advanced) How can enantioselective synthesis of this compound be optimized for chiral purity?

Methodological Answer:
Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipase-mediated kinetic separation) can achieve high enantiomeric excess (>90%). Key parameters include catalyst loading (0.5–2 mol%), hydrogen pressure (10–50 bar), and pH control (6–8 for enzymatic methods). Enantiopurity should be verified via chiral HPLC or polarimetry .

(Basic) What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 19^{19}F NMR identify fluorine substitution patterns (e.g., δ~-110 to -125 ppm for aromatic F) and amine protons (δ~1.3–1.8 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular weight (157.16 g/mol) and fragmentation patterns.
  • IR Spectroscopy : N-H stretches (3300–3500 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) validate functional groups .

(Advanced) How can DFT calculations predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron density distributions and Fukui indices to identify reactive sites. For example, the amine group’s nucleophilicity is reduced due to electron-withdrawing fluorine substituents, which can be quantified via HOMO-LUMO gaps. Solvent effects (PCM model) and transition-state optimizations refine reaction pathway predictions .

(Basic) What preliminary screening strategies assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : MTT assays for cytotoxicity (IC50_{50} values) and enzyme inhibition studies (e.g., monoamine oxidase) at 10–100 µM concentrations.
  • Binding Affinity : Radioligand displacement assays (e.g., 3^3H-labeled ligands) to evaluate receptor interactions (e.g., serotonin or dopamine receptors) .

(Advanced) How can researchers resolve discrepancies between computational predictions and experimental reaction yields?

Methodological Answer:

  • Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots.
  • Solvent/Impurity Effects : Use microkinetic modeling to account for solvent polarity or trace metal contaminants.
  • Sensitivity Testing : Vary reaction conditions (e.g., temperature, catalyst) to identify deviations from ideal models .

(Advanced) What strategies optimize HPLC methods for separating this compound from byproducts?

Methodological Answer:

  • Column Selection : C18 columns with 3–5 µm particle size.
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid enhances peak resolution.
  • Detection : UV at 254 nm (aromatic absorption) or fluorescence detection post-derivatization (e.g., dansyl chloride) .

(Advanced) How to establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., -OCH3_3, -Cl) at varying positions on the phenyl ring.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to compare binding modes with targets (e.g., GPCRs).
  • Data Correlation : Plot logP vs. IC50_{50} to assess lipophilicity-activity trends. SAR studies show 2,5-difluoro substitution enhances metabolic stability compared to 3,4-difluoro analogs .

(Basic) What protocols ensure stable storage of this compound?

Methodological Answer:

  • Storage Conditions : -20°C under argon in amber vials to prevent oxidation.
  • Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., imine formation).
  • Handling : Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis .

(Advanced) What advanced models evaluate the in vivo toxicity of this compound?

Methodological Answer:

  • Rodent Studies : Acute toxicity (LD50_{50}) via oral/intravenous administration (dose range: 50–500 mg/kg).
  • Metabolite Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., N-oxides).
  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay in bone marrow cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.